ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate
Overview
Description
Ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester functional group, an isopropylamino sulfonyl group, and a phenoxyacetyl moiety, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate typically involves multiple steps:
-
Formation of the Phenoxyacetyl Intermediate: : This step involves the reaction of 4-aminophenol with chloroacetic acid to form 4-(phenoxyacetyl)aminophenol. The reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions.
-
Sulfonylation: : The phenoxyacetyl intermediate is then reacted with isopropylamine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, to introduce the isopropylamino sulfonyl group. This reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
-
Esterification: : Finally, the product from the sulfonylation step is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate can undergo oxidation reactions, particularly at the isopropylamino group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the ester or sulfonyl groups, potentially converting them to alcohols or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or thiols.
Scientific Research Applications
Ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has several applications in scientific research:
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound can be used in studies involving enzyme inhibition, as its structure allows for interactions with various biological targets.
-
Industry: : It can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The isopropylamino sulfonyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The phenoxyacetyl moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester with similar ester and amino functionalities but lacking the sulfonyl and phenoxyacetyl groups.
4-[(Isopropylamino)sulfonyl]benzoic acid: Contains the sulfonyl group but lacks the ester and phenoxyacetyl functionalities.
Uniqueness
Ethyl 4-[({4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications.
Properties
IUPAC Name |
ethyl 4-[[2-[4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-4-27-20(24)15-5-7-16(8-6-15)21-19(23)13-28-17-9-11-18(12-10-17)29(25,26)22-14(2)3/h5-12,14,22H,4,13H2,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJDDEITPODPEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.